molecular formula C18H11N3O4S B3535191 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one

3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one

Cat. No.: B3535191
M. Wt: 365.4 g/mol
InChI Key: GTOJXYXTFVIFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromen-2-one core, which is a derivative of coumarin, and is linked to a 1,3,4-oxadiazole ring through a sulfanylacetyl group.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology and Medicine

In medicinal chemistry, 3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one has shown promise as an antimicrobial agent against various bacterial and fungal strains. It also exhibits potential anticancer activity by inducing apoptosis in cancer cells .

Industry

The compound’s antimicrobial properties make it a candidate for use in the development of new antimicrobial coatings and materials. Its potential anticancer properties also open avenues for its use in pharmaceutical formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with a 1,3,4-oxadiazole ring and a pyridin-4-yl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-14(13-9-12-3-1-2-4-15(12)24-17(13)23)10-26-18-21-20-16(25-18)11-5-7-19-8-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOJXYXTFVIFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Reactant of Route 2
3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Reactant of Route 3
3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one
Reactant of Route 5
3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-2H-chromen-2-one

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